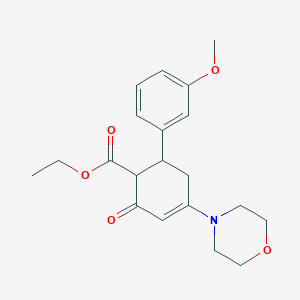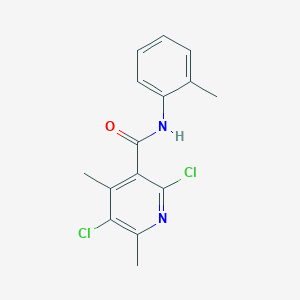
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルは、メトキシフェニル基、モルホリン環、シクロヘキセンカルボン酸部分を備えたユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における用途により、科学研究の様々な分野で注目されています。
製造方法
合成経路と反応条件
6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルの合成は、通常、シクロヘキセン環の形成、メトキシフェニル基の導入、モルホリン環の組み込みを含む複数の段階を必要とします。一般的な合成経路には、次のようなものがあります。
シクロヘキセン形成: 適切なシクロヘキサノン誘導体から出発し、アルドール縮合とそれに続く脱水などの反応によってシクロヘキセン環を形成することができます。
メトキシフェニル基の導入: メトキシフェニル基は、メトキシベンゼンなどの試薬と適切な触媒を使用して、求電子置換反応によって導入することができます。
モルホリン環の組み込み: モルホリン環は、モルホリンと適切な脱離基を使用して、求核置換反応によって導入することができます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために最適化された反応条件を必要とする場合があります。これらの方法は、通常、連続フローリアクター、高度な精製技術、および厳格な品質管理対策を使用して、化合物を大規模に生産します。
化学反応解析
反応の種類
6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルは、次のような様々な化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することで、対応するケトンまたはカルボン酸を形成することができます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用した還元反応は、化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換反応は、ハロゲン化物またはアミンなどの試薬を使用して、モルホリン環またはメトキシフェニル基で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: ハロゲン化物、アミン、極性非プロトン性溶媒。
主な生成物
酸化: ケトン、カルボン酸。
還元: アルコール、アミン。
置換: 置換モルホリン誘導体、置換メトキシフェニル誘導体。
科学研究への応用
6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルは、次のような科学研究にいくつかの応用があります。
医薬品化学: この化合物は、特に神経保護と抗炎症作用のために、創薬におけるファーマコフォアとしての可能性について研究されています.
生物学的研究: 細胞経路への影響と神経変性疾患の治療薬としての可能性を調査する研究に使用されています.
工業用途: この化合物のユニークな構造は、高度な材料や特殊化学品の合成における使用のための候補となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the methoxyphenyl group, and the incorporation of the morpholine ring. Common synthetic routes may involve:
Cyclohexene Formation: Starting with a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of reactions, including aldol condensation and subsequent dehydration.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and appropriate catalysts.
Morpholine Ring Incorporation: The morpholine ring can be introduced through nucleophilic substitution reactions, using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反応の分析
Types of Reactions
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the methoxyphenyl group, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted morpholine derivatives, substituted methoxyphenyl derivatives.
科学的研究の応用
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent for neurodegenerative diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
作用機序
6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、次のように作用すると考えられています。
酵素の阻害: シクロオキシゲナーゼ(COX)やリポキシゲナーゼ(LOX)など、炎症性経路に関与する主要な酵素を阻害する可能性があります。
受容体のモジュレーション: この化合物は、NMDA受容体やGABA受容体など、神経保護に関与する受容体と相互作用する可能性があります。
経路のモジュレーション: NF-kB経路など、シグナル伝達経路をモジュレートすることで、抗炎症作用と神経保護作用を発揮する可能性があります.
類似化合物の比較
6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルは、類似の化合物と比較することで、その独自性を強調することができます。
類似化合物: トリアゾール-ピリミジンハイブリッドやインドール誘導体など、構造と生物活性を共有する化合物があります
独自性: 6-(3-メトキシフェニル)-4-モルホリン-4-イル-2-オキソシクロヘキサ-3-エン-1-カルボン酸エチルにおけるメトキシフェニル基とモルホリン環の存在は、他の化合物とは異なる独特の薬理学的特性をもたらします。
類似化合物との比較
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as triazole-pyrimidine hybrids and indole derivatives share some structural similarities and biological activities
Uniqueness: The presence of the methoxyphenyl group and the morpholine ring in this compound provides unique pharmacological properties, making it distinct from other compounds.
特性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H25NO5/c1-3-26-20(23)19-17(14-5-4-6-16(11-14)24-2)12-15(13-18(19)22)21-7-9-25-10-8-21/h4-6,11,13,17,19H,3,7-10,12H2,1-2H3 |
InChIキー |
NXVBLOXYDZFGOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(CC(=CC1=O)N2CCOCC2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-4-(3-chlorobenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11501137.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11501151.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11501161.png)
![5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11501162.png)
![N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide](/img/structure/B11501166.png)
![4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11501173.png)

![Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate](/img/structure/B11501196.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11501197.png)
![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)
![3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11501208.png)

![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501218.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (thiophen-2-ylcarbonyl)carbamate](/img/structure/B11501220.png)
